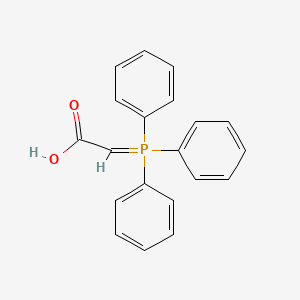
2-(triphenylphosphoranylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a white solid that is soluble in organic solvents and is commonly used as a Wittig reagent. This compound is particularly useful in organic synthesis for replacing oxygen centers in ketones and aldehydes with carboxymethylene groups .
準備方法
2-(triphenylphosphoranylidene)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction proceeds as follows:
[ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CO}_2\text{Et} \rightarrow \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{NaBr} ]
The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity .
化学反応の分析
2-(triphenylphosphoranylidene)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .
科学的研究の応用
2-(triphenylphosphoranylidene)acetic acid has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds.
作用機序
The mechanism of action of carboxymethylene triphenylphosphorane involves its role as a Wittig reagent. It reacts with aldehydes and ketones to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
類似化合物との比較
2-(triphenylphosphoranylidene)acetic acid can be compared with other similar compounds such as carbomethoxymethylenetriphenylphosphorane and triphenylcarbethoxymethylenephosphorane . While all these compounds serve as Wittig reagents, carboxymethylene triphenylphosphorane is unique in its ability to introduce carboxymethylene groups into organic molecules. This makes it particularly valuable in the synthesis of complex organic compounds .
Similar Compounds
- Carbomethoxymethylenetriphenylphosphorane
- Triphenylcarbethoxymethylenephosphorane
This compound stands out due to its specific reactivity and the stability of its intermediates, making it a preferred choice in many synthetic applications .
特性
CAS番号 |
15677-02-8 |
|---|---|
分子式 |
C20H17O2P |
分子量 |
320.3 g/mol |
IUPAC名 |
2-(triphenyl-λ5-phosphanylidene)acetic acid |
InChI |
InChI=1S/C20H17O2P/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,21,22) |
InChIキー |
PHGLYQGVAGLHTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















